4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound characterized by the molecular formula and a molecular weight of 299.30 g/mol. It contains a fluorine atom, an oxadiazole ring, and a phenoxyethyl group. This compound is notable for its potential therapeutic applications and is classified under the category of organic compounds with significant biological activity.
The synthesis of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
The molecular structure of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline features:
The compound has the following structural identifiers:
InChI=1S/C16H14FN3O2/c17-11-6-7-14(18)13(10-11)16-19-15(20-22-16)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9,18H2
RGHFECUBQNSNCA-UHFFFAOYSA-N
The compound can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while maintaining selectivity towards desired products.
The mechanism by which 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline exerts its biological effects is primarily associated with its interaction with various biological targets:
The compound is typically found as a solid powder at room temperature. Specific physical properties such as melting point and boiling point are not widely reported but can be determined through experimental methods.
Key chemical properties include:
4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline has several potential applications:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2